molecular formula C19H23ClN4O2 B2787780 N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE CAS No. 1031961-61-1

N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE

Cat. No.: B2787780
CAS No.: 1031961-61-1
M. Wt: 374.87
InChI Key: UKFIGLAAYBVQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Chlorophenyl)Methyl]-2-{[6-Methyl-2-(Piperidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide is a synthetic acetamide derivative characterized by a pyrimidine core substituted with a piperidine ring and a 4-chlorobenzyl group. Its molecular formula is C₂₁H₂₄ClN₄O₂, with a molecular weight of 409.90 g/mol (estimated based on structural analogs in ). The compound’s structure integrates a pyrimidinyloxy-acetamide scaffold, which is common in medicinal chemistry for targeting enzymes or receptors due to its hydrogen-bonding capacity and hydrophobic interactions.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-14-11-18(23-19(22-14)24-9-3-2-4-10-24)26-13-17(25)21-12-15-5-7-16(20)8-6-15/h5-8,11H,2-4,9-10,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFIGLAAYBVQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperidinyl Group: This step involves the substitution of a suitable leaving group with piperidine.

    Attachment of the Chlorobenzyl Group: This is usually done through a nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: This final step involves the reaction of the intermediate with acetic anhydride or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the phenyl ring, heterocyclic amines (e.g., piperidine vs. pyrrolidine), or pyrimidine modifications. Below is a systematic comparison based on molecular properties, synthesis routes, and available data from –6:

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Available Data/Applications Reference
N-[(4-Chlorophenyl)Methyl]-2-{[6-Methyl-2-(Piperidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide C₂₁H₂₄ClN₄O₂ 409.90 Parent compound; 4-chlorobenzyl group Limited; inferred from analogs
N-(3-Chloro-2-Methylphenyl)-2-{[6-Methyl-2-(Piperidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide C₁₉H₂₃ClN₄O₂ 374.87 3-Chloro-2-methylphenyl substituent 28 mg available; screening candidate
N-(4-Chlorophenyl)-2-{[6-Methyl-2-(Pyrrolidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide C₁₈H₂₀ClN₃O₂ 360.84 Pyrrolidine replaces piperidine 12 mg available; lower molecular weight
N-(3-Cyanophenyl)-2-{[6-Methyl-2-(Piperidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide C₁₉H₂₁N₅O₂ 357.41 3-Cyanophenyl substituent Screening data; polar functional group
N-(4-Chlorophenyl)-2-(Triazolyl)Acetamide (Compound 12i) C₁₇H₁₃ClN₆O₃ 384.77 Triazole replaces pyrimidine Antimicrobial activity reported

Key Observations

Impact of Piperidine vs. Piperidine-containing analogs (e.g., 374.87–409.90 g/mol) are generally bulkier, which may enhance target selectivity in enzyme pockets .

Role of Phenyl Substituents The 4-chlorophenyl group in the parent compound enhances lipophilicity, favoring membrane permeability. The 3-cyanophenyl analog introduces a polar nitrile group, likely improving solubility but reducing bioavailability due to increased hydrogen-bonding capacity . 3-Chloro-2-methylphenyl substitution () adds steric bulk, which could hinder interactions with flat binding sites.

Pyrimidine vs. Triazole Core
Compound 12i () replaces the pyrimidine core with a triazole ring, resulting in a smaller, more rigid structure. This modification is associated with antimicrobial activity, suggesting divergent biological targets compared to pyrimidine-based analogs .

Synthesis Routes

  • Piperidine-containing analogs are synthesized via nucleophilic substitution or Buchwald-Hartwig amination ().
  • Triazole derivatives (e.g., 12i) employ click chemistry with copper catalysis, offering regioselectivity and mild reaction conditions .

Biological Activity

N-[(4-Chlorophenyl)Methyl]-2-{[6-Methyl-2-(Piperidin-1-Yl)Pyrimidin-4-Yl]Oxy}Acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a piperidine moiety linked to a pyrimidine ring, which is a common structural feature in various bioactive molecules. Its structure can be represented as follows:

C18H22ClN3O\text{C}_{18}\text{H}_{22}\text{Cl}\text{N}_3\text{O}

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antibacterial : Effective against various bacterial strains.
  • Antitumor : Potential in cancer treatment.
  • CNS Activity : Effects on the central nervous system.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds like this often act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission.
  • Receptor Modulation : The piperidine and pyrimidine rings may interact with various receptors, influencing cellular signaling pathways.

Antibacterial Activity

A study evaluated the antibacterial properties of similar compounds and found moderate to strong activity against Salmonella typhi and Bacillus subtilis. The mechanism was linked to the inhibition of bacterial cell wall synthesis and protein production.

CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilis
Compound AModerateStrong
This compoundTBDTBD

Antitumor Effects

Research has shown that piperidine derivatives exhibit significant antitumor activity. For instance, derivatives similar to this compound were tested in vitro and demonstrated cytotoxic effects on cancer cell lines.

CNS Activity

The compound's potential as a CNS agent has been explored, revealing both stimulant and depressant effects depending on dosage. This duality suggests possible applications in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with pyrimidine intermediates. Key steps include nucleophilic substitution of the pyrimidine ring with a piperidine group, followed by coupling with chlorophenylmethyl acetamide via an ether linkage. Optimization involves adjusting reaction temperatures (e.g., 80–100°C for pyrimidine functionalization) and solvent systems (e.g., DMF or THF) to improve yields. Catalytic bases like K₂CO₃ or Et₃N are critical for deprotonation during ether bond formation .
  • Example Protocol :

StepReagents/ConditionsYield (%)
16-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol, K₂CO₃, DMF, 90°C65–75
2N-(4-Chlorophenylmethyl)-2-chloroacetamide, THF, reflux50–60

Q. What analytical methods are essential for confirming structural integrity and purity?

  • Characterization Techniques :

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrimidine protons at δ 6.5–8.5 ppm, piperidine methylenes at δ 1.2–2.5 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = 389.2) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Assay Design :

  • In vitro kinase inhibition : Use ATP-binding assays (e.g., ADP-Glo™) targeting kinases like EGFR or CDKs due to the pyrimidine-piperidine scaffold’s known affinity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrimidine or piperidine rings) affect bioactivity?

  • SAR Insights :

  • Piperidine Substitution : Bulkier groups (e.g., 4-methylpiperidine) enhance kinase selectivity by occupying hydrophobic pockets .
  • Pyrimidine Methyl Group : The 6-methyl group stabilizes π-π stacking with kinase active sites .
    • Experimental Validation : Co-crystallization studies (e.g., X-ray diffraction) and molecular docking (e.g., AutoDock Vina) to map binding interactions .

Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

  • Troubleshooting Approaches :

  • Standardized Assay Conditions : Control variables like ATP concentration (10–100 μM) and incubation time (30–60 mins) .
  • Metabolite Profiling : LC-MS to rule out degradation products interfering with assays .
    • Case Study : Discrepancies in cytotoxicity data may arise from differences in cell permeability; address via logP optimization (target 2–3) or prodrug strategies .

Q. How does the compound’s conformational flexibility impact target binding?

  • Crystallographic Evidence :

  • Intramolecular N–H⋯N hydrogen bonds between the pyrimidine and acetamide groups stabilize a folded conformation, favoring active-site entry .
  • Table: Key Bond Angles in Crystal Structures
ParameterCompound ACompound B
N–H⋯N Angle159.5°162.3°
Dihedral (Pyrimidine/Chlorophenyl)42.25°59.70°

Methodological Guidance

Q. How to design a stability study for this compound under physiological conditions?

  • Protocol :

  • pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24–72 hrs. Monitor degradation via HPLC .
  • Light/Thermal Stability : Store at 4°C (dark) vs. 25°C (ambient light) for 30 days. Use TGA/DSC for decomposition analysis .

Q. What computational tools are suitable for predicting ADMET properties?

  • Tools :

  • SwissADME : Predicts bioavailability (e.g., %human oral absorption = 65–75%) and BBB permeability .
  • Protox-II : Evaluates toxicity risks (e.g., LD₅₀ = 250 mg/kg in rodents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.